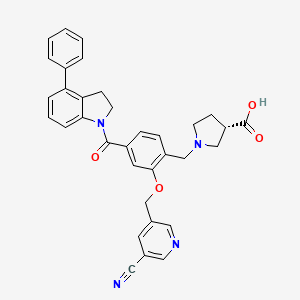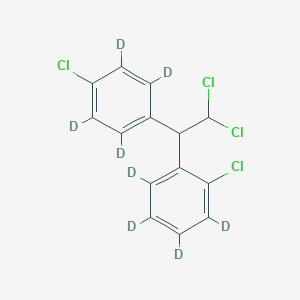
Mitotane-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitotane-d8, also known as 2,4’-dichlorodiphenyldichloroethane-d8, is a deuterated form of mitotane. Mitotane is a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT) and is used primarily as an antineoplastic agent in the treatment of adrenocortical carcinoma. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mitotane due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mitotane-d8 involves the incorporation of deuterium atoms into the mitotane molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of deuterated benzene with chloral and sulfuric acid to produce deuterated dichlorodiphenyltrichloroethane, which is then further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the purity of the final product. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Mitotane-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Applications De Recherche Scientifique
Mitotane-d8 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mitotane in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of mitotane.
Drug Development: Used as a reference standard in the development of new therapeutic agents targeting adrenocortical carcinoma.
Biological Research: Understanding the biological effects and mechanisms of action of mitotane at the molecular level.
Mécanisme D'action
Mitotane-d8 exerts its effects primarily through the inhibition of steroidogenesis in the adrenal cortex. It targets several key enzymes involved in the production of steroids, including cholesterol side-chain cleavage enzyme (P450scc), 11β-hydroxylase, and 18-hydroxylase. By inhibiting these enzymes, this compound reduces the synthesis of cortisol, androgens, and other steroids, leading to cytotoxic effects on adrenocortical cells . Additionally, this compound induces the accumulation of free cholesterol within cells, contributing to its lipotoxic effects .
Comparaison Avec Des Composés Similaires
Mitotane-d8 is compared with other similar compounds, such as:
Aminoglutethimide: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome and adrenocortical carcinoma.
Metyrapone: Inhibits 11β-hydroxylase and is used in the diagnosis and treatment of adrenal insufficiency.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis and is used off-label for Cushing’s syndrome.
This compound is unique due to its stable isotope labeling, which allows for more precise and accurate studies in pharmacokinetics and metabolism compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C14H10Cl4 |
|---|---|
Poids moléculaire |
328.1 g/mol |
Nom IUPAC |
1-chloro-2,3,4,5-tetradeuterio-6-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
JWBOIMRXGHLCPP-PGRXLJNUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



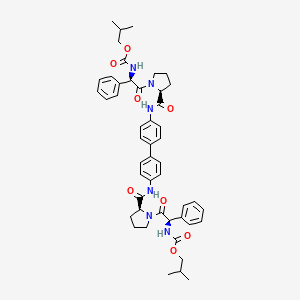

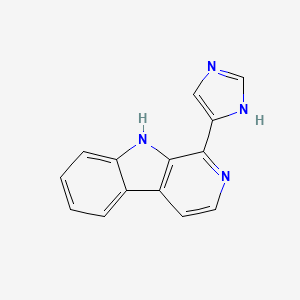
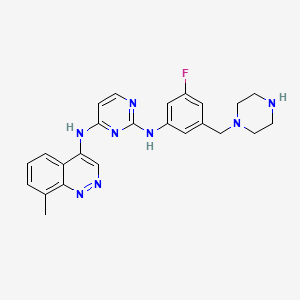
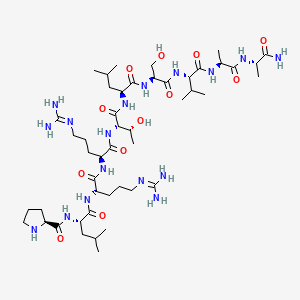
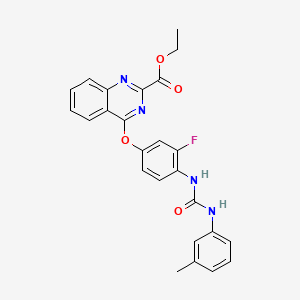
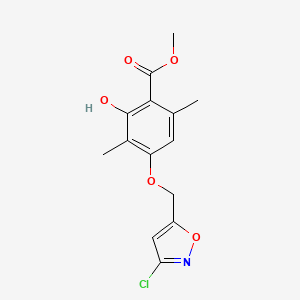
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
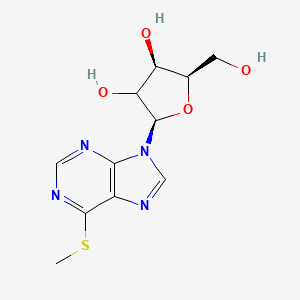
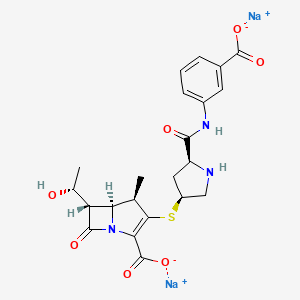
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
